2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide is a complex organic compound that features a pyrazole ring, an indole ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Indole Ring Formation: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the pyrazole and indole rings with the pyridine moiety using reagents such as palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or indole rings using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Sodium hydride, organolithium compounds, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-methyl-1H-pyrazole-3(2H)-one
- 1,2-Dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one
Uniqueness
2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-4-carboxamide is unique due to its combination of pyrazole, indole, and pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
827317-81-7 |
---|---|
Molecular Formula |
C19H17N5O |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(1H-pyrazol-5-yl)-N-(2-pyridin-2-ylethyl)-1H-indole-4-carboxamide |
InChI |
InChI=1S/C19H17N5O/c25-19(21-10-7-13-4-1-2-9-20-13)14-5-3-6-16-15(14)12-18(23-16)17-8-11-22-24-17/h1-6,8-9,11-12,23H,7,10H2,(H,21,25)(H,22,24) |
InChI Key |
YCDCEDDMCNOKCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=C3C=C(NC3=CC=C2)C4=CC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.